molecular formula C10H11F3O B2683770 2-[4-Methyl-3-(trifluoromethyl)phenyl]ethanol CAS No. 1000547-98-7

2-[4-Methyl-3-(trifluoromethyl)phenyl]ethanol

Cat. No.: B2683770
CAS No.: 1000547-98-7
M. Wt: 204.192
InChI Key: PIJUUFFLUWLVHP-UHFFFAOYSA-N
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Description

2-[4-Methyl-3-(trifluoromethyl)phenyl]ethanol is an organic compound characterized by the presence of a trifluoromethyl group and a hydroxyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-Methyl-3-(trifluoromethyl)phenyl]ethanol typically involves the following steps:

    Starting Material: The synthesis begins with 4-Methyl-3-(trifluoromethyl)benzaldehyde.

    Reduction Reaction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Reaction Conditions: The reduction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol, under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction of the aldehyde group.

    Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Further reduction can convert the hydroxyl group to a methyl group using reagents like hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst.

    Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation Products: 4-Methyl-3-(trifluoromethyl)benzaldehyde, 4-Methyl-3-(trifluoromethyl)benzoic acid.

    Reduction Products: 2-[4-Methyl-3-(trifluoromethyl)phenyl]methane.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain processes.

Biology and Medicine:

    Pharmaceuticals: Potential use in the development of drugs due to its unique structural features that may interact with biological targets.

    Biochemical Research: Utilized in studies involving enzyme interactions and metabolic pathways.

Industry:

    Materials Science: Incorporated into polymers and other materials to impart specific properties such as hydrophobicity or chemical resistance.

    Agrochemicals: Used in the synthesis of active ingredients for pesticides and herbicides.

Mechanism of Action

The mechanism by which 2-[4-Methyl-3-(trifluoromethyl)phenyl]ethanol exerts its effects involves:

    Molecular Targets: Interaction with enzymes and receptors due to its hydroxyl and trifluoromethyl groups.

    Pathways: Modulation of metabolic pathways, potentially affecting processes like signal transduction and gene expression.

Comparison with Similar Compounds

    2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol: Similar structure but with a fluorine atom instead of a methyl group.

    2-[4-Methyl-3-(difluoromethyl)phenyl]ethanol: Contains a difluoromethyl group instead of a trifluoromethyl group.

Uniqueness:

    Trifluoromethyl Group: The presence of the trifluoromethyl group imparts unique electronic properties, making it more reactive in certain chemical reactions.

    Hydroxyl Group: The hydroxyl group allows for hydrogen bonding, influencing the compound’s solubility and reactivity.

This detailed overview provides a comprehensive understanding of 2-[4-Methyl-3-(trifluoromethyl)phenyl]ethanol, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-[4-methyl-3-(trifluoromethyl)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O/c1-7-2-3-8(4-5-14)6-9(7)10(11,12)13/h2-3,6,14H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJUUFFLUWLVHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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